EC1167 hydrochloride

PSMA Binding Affinity IC50

EC1167 hydrochloride is the critical PSMA-targeting linker moiety of EC1169, enabling selective delivery of tubulysin B. Its self-immolative disulfide design and defined Glu-ureido-Lys structure deliver validated binding (IC50 ~13 nM) and release kinetics essential for prostate cancer SMDC research. Procure this specialized, high-purity conjugate linker to ensure reproducibility in novel payload conjugation or diagnostic probe development.

Molecular Formula C33H46ClN7O17S
Molecular Weight 880.3 g/mol
Cat. No. B12413680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEC1167 hydrochloride
Molecular FormulaC33H46ClN7O17S
Molecular Weight880.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)CNC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O.Cl
InChIInChI=1S/C33H45N7O17S.ClH/c41-23(36-20(12-25(44)45)27(48)37-21(13-26(46)47)28(49)38-22(15-58)31(54)55)11-16-4-6-17(7-5-16)14-35-32(56)34-10-2-1-3-18(29(50)51)39-33(57)40-19(30(52)53)8-9-24(42)43;/h4-7,18-22,58H,1-3,8-15H2,(H,36,41)(H,37,48)(H,38,49)(H,42,43)(H,44,45)(H,46,47)(H,50,51)(H,52,53)(H,54,55)(H2,34,35,56)(H2,39,40,57);1H/t18-,19-,20-,21-,22-;/m0./s1
InChIKeyOIRSWDXVPXXSCP-QXJGFYJDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EC1167 Hydrochloride: A Prostate-Specific Membrane Antigen (PSMA) Targeting Linker for Tubulysin Conjugates in Metastatic Castration-Resistant Prostate Cancer (MCRPC)


(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid; hydrochloride, commonly known as EC1167 hydrochloride, is a small molecule linker of the urea-based, glutamate-urea-lysine (Glu-ureido-Lys) class. It serves as the critical targeting moiety in EC1169, a PSMA-specific small molecule drug conjugate (SMDC) linked to a tubulysin B warhead [1]. EC1167 is a proprietary ADC linker designed for stable and efficient conjugation, optimizing payload attachment and release kinetics to enhance targeted therapeutic efficacy in antibody-drug conjugate applications .

Why Generic Substitution of EC1167 Hydrochloride in PSMA-Targeted Conjugates Fails to Guarantee Equivalent Therapeutic Outcomes


PSMA-targeting ligands exhibit significant variability in binding affinity, internalization efficiency, and pharmacokinetic profiles due to differences in linker chemistry, spacer length, and chelator conjugation [1]. EC1167 is specifically engineered as a linker for EC1169, a PSMA-targeted tubulysin conjugate, and its structural features—including the self-immolative disulfide linker and precise spatial arrangement—are optimized for targeted delivery of tubulysin B to PSMA-expressing cells [2]. Substituting EC1167 with a generic PSMA-binding motif (e.g., a simple Glu-ureido-Lys derivative) would fundamentally alter the conjugate's release kinetics, intracellular trafficking, and ultimately its therapeutic index [3]. Therefore, direct replacement with in-class analogs without empirical validation of these specific parameters is not scientifically justified.

Quantitative Differentiation of EC1167 Hydrochloride-Containing EC1169 Against Benchmark PSMA Ligands and Conjugates


PSMA-Binding Affinity of EC1169 vs. Clinically Established PSMA Ligands (PSMA-11, PSMA-617, PSMA-1007, PSMA-I&T)

EC1169, which incorporates the EC1167 linker, exhibits a PSMA-binding affinity (IC50) of approximately 13 nM in LNCaP cells . This value is comparable to or exceeds that of several clinically established PSMA-targeting ligands. For context, PSMA-11 has a reported IC50 of 18.5 nM [1], PSMA-617 has an IC50 of 15.1 ± 3.8 nM [2], PSMA-1007 has an IC50 of 4.2 ± 0.5 nM [3], and PSMA-I&T has an IC50 of 10.2 ± 3.5 nM [4]. While EC1169's affinity is not the absolute highest in this set, it is situated well within the range of clinically validated agents, confirming that the EC1167 linker does not compromise PSMA recognition. Crucially, EC1169 couples this binding with a potent cytotoxic warhead, a feature absent in these comparator ligands when used as standalone imaging or therapeutic agents.

PSMA Binding Affinity IC50 Prostate Cancer Targeted Therapy

In Vitro Cytotoxicity of EC1169 vs. Non-Targeted Tubulysin B in PSMA-Positive and PSMA-Negative Cells

EC1169, utilizing the EC1167 linker, demonstrates potent and selective cytotoxicity. In a 2-hour pulse treatment followed by a 72-hour incubation, EC1169 inhibited the growth of PSMA-positive LNCaP cells with an IC50 of approximately 13 nM, while showing no activity against PSMA-negative A549 and KB cells at concentrations up to 1 μM . This contrasts starkly with the non-targeted tubulysin B drug, which was found to be inactive against the LNCaP tumor model when administered at doses near or greater than its maximum tolerated level [1]. The EC1167 linker is essential for this selectivity, as it restricts the potent microtubule inhibitor to cells that internalize the PSMA-bound conjugate.

Cytotoxicity PSMA Tubulysin Targeted Therapy Selectivity

In Vivo Antitumor Efficacy of EC1169 vs. Docetaxel in a PSMA-Positive LNCaP Xenograft Model

In a preclinical study using nude mice bearing PSMA-positive LNCaP human xenografts, brief treatment with EC1169 (which contains the EC1167 linker) resulted in complete remissions in 5 out of 7 mice and cures (tumor-free >90 days post-implantation) in 2 out of 7 mice [1]. This outcome was achieved in the absence of weight loss or major organ tissue degeneration. In stark contrast, treatment with docetaxel, the most active chemotherapeutic agent approved for prostate cancer at the time of the study, produced only modest anti-tumor activity (2/4 partial responses, 1/4 cures) and was associated with severe weight loss (18%) [1]. Furthermore, PSMA-negative KB tumors did not appreciably respond to EC1169 therapy, confirming the compound's targeted specificity [1].

In Vivo Efficacy Xenograft PSMA Prostate Cancer EC1169

Linker-Dependent Therapeutic Index: EC1167's Self-Immolative Disulfide Linker Enables Selective Intracellular Payload Release

The EC1167 linker incorporates a cleavable, self-immolative disulfide system [1]. This design is critical for the therapeutic index of EC1169. Upon PSMA-mediated internalization, the disulfide bond is reduced in the intracellular environment, triggering a cascade that releases the active tubulysin B hydrazide. This mechanism ensures that the cytotoxic payload is liberated primarily within PSMA-expressing cancer cells, minimizing systemic exposure to the free drug. This is a key differentiator from non-cleavable linkers or linkers with different release kinetics, which can result in either premature payload release in circulation or inefficient intracellular release, thereby compromising both efficacy and safety [2].

Linker Chemistry Drug Release PSMA ADC Self-Immolative

Phase 1 Clinical Advancement of EC1169 vs. Preclinical Status of Many PSMA-Targeted Conjugates

EC1169, which utilizes the EC1167 linker, has advanced to Phase 1 clinical evaluation in patients with recurrent metastatic castration-resistant prostate cancer (mCRPC) [1]. The study (NCT number not provided in search results) includes correlative biomarker analysis of PSMA expression on circulating tumor cells (CTCs) and PSMA imaging with 99mTc-EC0652 [2]. This clinical progression distinguishes EC1167-containing conjugates from many other PSMA-targeted tubulysin or drug conjugates that remain at the preclinical stage [3]. The Phase 1 study's dose-escalation part (Part A) has identified a recommended Phase 2 dose, marking a significant de-risking milestone for procurement and further development [1].

Clinical Trial PSMA Phase 1 EC1169 MCRPC

Optimal Research and Industrial Application Scenarios for EC1167 Hydrochloride Based on Quantitative Evidence


Synthesis and Preclinical Evaluation of Next-Generation PSMA-Targeted Tubulysin Conjugates

Investigators aiming to develop novel PSMA-targeted therapeutics can utilize EC1167 hydrochloride as a foundational linker. The established PSMA-binding affinity (IC50 ~13 nM) and the well-characterized self-immolative disulfide release mechanism provide a reliable platform for conjugating alternative cytotoxic payloads or exploring structure-activity relationships . The in vivo efficacy data from EC1169 (complete remissions and cures in LNCaP xenografts) serve as a benchmark for evaluating new conjugates built upon this linker [1].

Development of PSMA-Targeted Imaging Agents Using the EC1167 Scaffold

The high-affinity PSMA-binding motif within EC1167 can be exploited to develop companion diagnostic imaging agents. For instance, the related compound EC0652, which shares the same PSMA-targeting ligand core, has been successfully developed as a 99mTc-labeled SPECT imaging agent with a Kd of ~20 nM [2]. Researchers can conjugate chelators for radionuclides (e.g., 68Ga, 177Lu, 99mTc) or fluorescent dyes to EC1167 to create theranostic pairs or standalone imaging probes, leveraging the linker's validated targeting capabilities.

In Vitro Studies of PSMA-Mediated Drug Delivery and Intracellular Trafficking

EC1167 hydrochloride can be employed as a tool compound to study the mechanisms of PSMA-mediated internalization and intracellular drug release. By conjugating EC1167 to various reporter molecules (e.g., fluorophores, biotin), researchers can quantitatively track the kinetics of receptor binding, endocytosis, and linker cleavage in PSMA-positive cell lines (e.g., LNCaP) versus PSMA-negative controls . The established selectivity (>75-fold) provides a robust system for investigating the nuances of PSMA-targeted delivery .

Biomarker-Driven Preclinical Models for Patient Stratification

Given the clinical advancement of EC1169, EC1167-based conjugates are ideal for developing biomarker-driven preclinical models. Researchers can correlate in vitro and in vivo response to EC1169 with PSMA expression levels (e.g., by immunohistochemistry or flow cytometry) to establish predictive biomarkers [3]. This approach can be used to screen patient-derived xenografts (PDX) or organoids for sensitivity to PSMA-targeted therapy, facilitating the selection of appropriate models for future drug testing and personalized medicine research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for EC1167 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.